Arachidoyl-DL-carnitine chloride

Descripción general

Descripción

Arachidoyl-DL-carnitine chloride, also known as eicosanoyl-DL-carnitine chloride, is a quaternary ammonium compound. It is a derivative of carnitine, which plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. This compound is of interest in various fields, including biochemistry, pharmacology, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arachidoyl-DL-carnitine chloride typically involves the esterification of carnitine with arachidic acid (eicosanoic acid). The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Arachidoyl-DL-carnitine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or quaternary ammonium sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

Oxidation: Arachidic acid and carnitine.

Reduction: Arachidyl alcohol and carnitine.

Substitution: Various substituted carnitine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C27H54NO4OCl

- Molecular Weight : 492.17 g/mol

- CAS Number : 149116-07-4

Arachidoyl-DL-carnitine chloride consists of arachidic acid linked to carnitine, a nutrient critical for fatty acid transport into mitochondria for energy production. This structural characteristic underpins its potential applications in metabolic research.

Metabolic Studies

This compound has been utilized as a molecular tool in metabolic studies. It plays a significant role in the transportation and oxidation of fatty acids, which is crucial for energy metabolism. Research has shown that alterations in acylcarnitines, including those derived from arachidoyl-DL-carnitine, are associated with various metabolic disorders.

Case Study : A study on canine models of congestive heart failure (CHF) highlighted the accumulation of acylcarnitines, including carnitine derivatives, as markers for altered energy metabolism in CHF progression. Elevated levels of specific metabolites were correlated with disease severity, indicating the importance of these compounds in metabolic profiling and disease monitoring .

Pharmacological Applications

This compound has potential therapeutic implications due to its ability to modulate lipid metabolism and influence cellular energy dynamics. It may serve as a pharmacological agent in conditions characterized by impaired fatty acid oxidation.

Research Findings : In vitro studies have demonstrated that carnitine derivatives can enhance mitochondrial function and promote fatty acid oxidation in various cell types. This suggests potential applications in treating metabolic syndromes and conditions like obesity and diabetes .

Drug Delivery Systems

The compound is being explored for use in drug delivery systems, particularly for targeting specific tissues or enhancing the bioavailability of therapeutic agents. Its amphiphilic nature allows it to form nanocarriers that can encapsulate hydrophobic drugs.

Example Application : Research has indicated that carnitine-anchored nanoliposomes can deliver chemotherapeutic agents specifically to neovasculature in tumors, enhancing treatment efficacy while minimizing systemic toxicity .

Table 1: Summary of Research Applications

Table 2: Key Metabolites Associated with this compound

| Metabolite | Role in Metabolism | Disease Association |

|---|---|---|

| Acylcarnitines | Fatty acid transport | Congestive heart failure |

| Creatine | Energy metabolism | Metabolic disorders |

| Ketone bodies | Alternative energy source | Diabetes |

Mecanismo De Acción

Arachidoyl-DL-carnitine chloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, which generates energy in the form of adenosine triphosphate (ATP). The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of fatty acyl groups to carnitine, forming acyl-carnitine intermediates that can cross the mitochondrial membrane.

Comparación Con Compuestos Similares

Similar Compounds

L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.

Acetyl-L-carnitine: An acetylated form of carnitine with neuroprotective properties.

Propionyl-L-carnitine: A derivative of carnitine used in the treatment of cardiovascular diseases.

Uniqueness

Arachidoyl-DL-carnitine chloride is unique due to its long-chain fatty acid moiety, which enhances its ability to transport long-chain fatty acids into the mitochondria. This property makes it particularly useful in studies related to fatty acid metabolism and energy production.

Actividad Biológica

Arachidoyl-DL-carnitine chloride is an acylcarnitine derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of carnitines, which are known for their roles in fatty acid metabolism and mitochondrial function. The biological activity of this compound can be explored through various mechanisms, including its effects on neurotransmitter transport, cellular signaling, and metabolic pathways.

Chemical Structure and Properties

This compound has the molecular formula and features a long-chain fatty acid (arachidic acid) attached to the carnitine backbone. This structure is significant as it influences the compound's solubility and interactions with biological membranes.

Role in Lipid Metabolism

Carnitines are primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation. This compound may enhance the efficiency of this process, potentially influencing energy metabolism and fat utilization in various tissues . The acylcarnitine profile is also relevant in clinical settings, as disturbances in lipid metabolism can lead to metabolic disorders.

Antimicrobial Activity

Similar compounds within the acylcarnitine family have demonstrated antimicrobial properties. For example, lysophosphatidylcholine (LPC), which shares structural similarities with acylcarnitines, has been shown to exhibit antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) . While direct studies on this compound's antimicrobial activity are lacking, its structural characteristics suggest potential efficacy against bacterial pathogens.

Cellular Signaling

This compound may also play a role in cellular signaling pathways. For instance, LPC has been implicated in increasing intracellular calcium levels and generating reactive oxygen species (ROS), which can affect cell viability and signaling cascades . These actions could extend to this compound, influencing cellular responses to stress or injury.

Research Findings and Case Studies

While specific studies focusing solely on this compound are scarce, related research provides valuable insights into its potential biological activities:

Propiedades

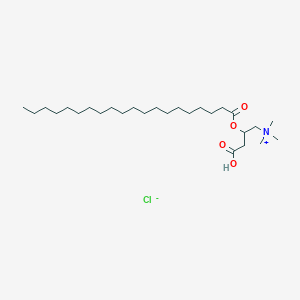

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 | |

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149116-07-4 | |

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.